molecular formula C13H8ClN3 B13874470 4-Chloro-6-(quinolin-5-yl)pyrimidine

4-Chloro-6-(quinolin-5-yl)pyrimidine

Cat. No.: B13874470
M. Wt: 241.67 g/mol
InChI Key: ANRGOOPALZTTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(quinolin-5-yl)pyrimidine is a bifunctional heterocyclic compound designed for pharmaceutical research and development. This hybrid molecule strategically incorporates a quinoline moiety, a privileged structure in medicinal chemistry, with a chloro-substituted pyrimidine ring, which serves as a versatile synthetic handle for further functionalization . The core research value of this compound lies in its potential as a key intermediate in the synthesis of novel therapeutic agents. Pyrimidine-quinoline hybrids are investigated as potential antiproliferative agents with multitarget actions against various cancer cell lines . These compounds are frequently evaluated as inhibitors of critical biological targets, including tyrosine kinases, topoisomerases I and II, and cyclin-dependent kinases (CDK2) . Furthermore, structurally related quinolinyl pyrimidines have been identified as potent inhibitors of type II NADH dehydrogenase (NDH-2), an essential enzyme in the electron transport chain of microbial pathogens such as Mycobacterium tuberculosis , highlighting its relevance in developing new antimicrobials . The reactive 4-chloro group on the pyrimidine ring allows for efficient nucleophilic aromatic substitution, enabling researchers to rapidly generate diverse libraries of analogues by reacting with various amines, alcohols, and thiols . This makes it a valuable building block in fragment-based drug discovery (FBDD) campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

5-(6-chloropyrimidin-4-yl)quinoline

InChI

InChI=1S/C13H8ClN3/c14-13-7-12(16-8-17-13)10-3-1-5-11-9(10)4-2-6-15-11/h1-8H

InChI Key

ANRGOOPALZTTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=CC(=NC=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Quinolin 5 Yl Pyrimidine and Its Analogues

Retrosynthetic Analysis of the 4-Chloro-6-(quinolin-5-yl)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comactascientific.com For this compound, two primary retrosynthetic disconnections are considered the most logical.

The first and most common approach involves a disconnection at the C-C bond between the pyrimidine (B1678525) C6 and the quinoline (B57606) C5 positions. This suggests a late-stage palladium-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: a nucleophilic quinoline-5-organometallic reagent (like a boronic acid) and an electrophilic 4,6-disubstituted pyrimidine.

A second strategy involves disconnecting the bonds within the pyrimidine ring. This approach focuses on constructing the pyrimidine ring onto a pre-existing quinoline precursor. This would typically involve a cyclization or condensation reaction, starting from a C3 fragment derived from the quinoline moiety and an N-C-N building block like urea (B33335) or guanidine (B92328). lakotalakes.comresearchgate.net

Strategic Synthesis of Key Precursors and Intermediates

The success of the synthesis hinges on the efficient preparation of crucial intermediates identified during the retrosynthetic analysis.

Quinoline Precursors : For cross-coupling strategies, quinoline-5-boronic acid or its corresponding esters are vital. These are typically prepared from 5-bromoquinoline (B189535). Alternatively, 5-bromoquinoline itself can serve as the electrophilic partner if a pyrimidine-organometallic species is used.

Pyrimidine Precursors : A key intermediate for many synthetic routes is 4,6-dichloropyrimidine. This can be synthesized from 4-chloro-6-methoxypyrimidine (B185298) by reaction with phosphorus oxychloride in the presence of an anhydrous organic amine. google.com Another common precursor is 4-hydroxypyrimidine (B43898) (pyrimidin-4-one), which can be subsequently chlorinated. The conversion of pyrimidones to the corresponding chloropyrimidines is a standard procedure often accomplished using reagents like phosphorus oxychloride (POCl₃). bhu.ac.in

Direct Cyclization and Ring-Forming Reactions for Pyrimidine Synthesis

Building the pyrimidine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. organic-chemistry.org One plausible route involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine. mdpi.com To apply this to the target molecule, one could envision a reaction starting with a quinoline-containing three-carbon unit, such as a derivative of malondialdehyde or a β-ketoester attached at the 5-position of the quinoline ring. This intermediate would then undergo cyclization with a suitable N-C-N synthon like urea or guanidine hydrochloride to form the 6-(quinolin-5-yl)pyrimidin-4-one ring system. nih.gov Multicomponent reactions, where an aldehyde, an active methylene (B1212753) compound, and an N-C-N reagent are combined in a one-pot synthesis, represent an efficient method for constructing highly substituted pyrimidine rings. growingscience.comnih.gov

Nucleophilic Substitution Reactions in the Pyrimidine Ring Construction

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. The electron-deficient nature of the pyrimidine nucleus, accentuated by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.in

In the context of synthesizing this compound, the most critical nucleophilic substitution is the conversion of a pyrimidone intermediate to the final chloro-derivative. The hydroxyl group of 6-(quinolin-5-yl)pyrimidin-4-one exists in tautomeric equilibrium with its pyrimidin-4-ol form. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group with a chlorine atom. This reaction proceeds by converting the hydroxyl into a better leaving group, which is then displaced by a chloride ion. This method is a widely used, conventional approach for synthesizing chloropyrimidines. nih.gov

Cross-Coupling Strategies for Attaching the Quinoline Moiety

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, making them ideal for linking the pyrimidine and quinoline rings. youtube.com

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that couples an organoboron compound with an organohalide. youtube.com For the synthesis of this compound, this typically involves the reaction of quinoline-5-boronic acid with 4,6-dichloropyrimidine. The reaction demonstrates high functional group tolerance and generally gives high yields. nih.gov A key advantage is the relative stability and low toxicity of the boronic acid reagents. nih.gov The reaction's selectivity is crucial; under controlled conditions, mono-arylation can be achieved, where the boronic acid selectively displaces one of the chlorine atoms on the dichloropyrimidine ring.

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃Na₂CO₃Acetone/WaterHigh
Pd(PPh₃)₄-K₂CO₃Toluene/WaterGood-High
XPhosPdG2XPhosK₃PO₄Dioxane/WaterVariable

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. This table outlines typical catalyst, ligand, base, and solvent combinations used in Suzuki-Miyaura reactions for synthesizing aryl-heteroaryl compounds, with expected yield ranges. nih.govrsc.org

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-couplings can also be employed to form the C-C bond between the quinoline and pyrimidine rings.

Hiyama Coupling : The Hiyama cross-coupling reaction utilizes an organosilane as the organometallic nucleophile. An efficient palladium-catalyzed Hiyama reaction has been developed between pyrimidin-2-yl tosylates and various organosilanes. researchgate.net This methodology could be adapted by using a quinoline-organosilane and a suitable chloropyrimidine derivative in the presence of a palladium catalyst and a fluoride (B91410) activator, such as TBAF, which is essential for activating the silicon-carbon bond. researchgate.net

Negishi and Kumada Couplings : These reactions use organozinc (Negishi) and organomagnesium (Kumada/Grignard) reagents, respectively. These methods can be effective for installing aryl groups, and catalytic systems have been developed that show high selectivity for specific positions on dihaloheteroarenes. nih.gov

Buchwald-Hartwig Amination : While this reaction forms a C-N bond, it is a crucial palladium-catalyzed method in the synthesis of related analogues where the two rings might be connected via a nitrogen linker instead of a direct C-C bond. rsc.orgyoutube.com

Optimization of Reaction Conditions and Solvent Systems

The successful synthesis of quinolinyl-pyrimidine scaffolds hinges on the meticulous optimization of reaction parameters to maximize yield, minimize impurities, and ensure reproducibility. Key variables include the choice of catalyst, solvent, temperature, and reaction time. Research into analogous heterocyclic systems provides a framework for the strategic optimization of the synthesis of this compound.

The choice of catalyst and solvent system is particularly crucial for controlling reaction outcomes, including yield and regioselectivity. For instance, in the synthesis of related O-alkylated 4,6-diphenylpyrimidines, selectivity for the desired O-regioisomer was achieved by using cesium carbonate (Cs2CO3) in dimethylformamide (DMF). researchgate.net This specific combination proved more favorable than other bases like potassium carbonate (K2CO3), a finding supported by DFT studies. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinoline derivatives, which share structural similarities with the target compound, was optimized through a one-pot multi-component reaction. nih.gov The optimization process for this model reaction, involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, identified 1,4-diazabicyclo[2.2.2]octane (DABCO) as a highly effective and inexpensive catalyst under solvent-free conditions at 90 °C. nih.gov

The impact of the solvent on reaction efficiency is profound. While polar aprotic solvents like DMF are common, the development of solvent-free reaction conditions represents a significant advancement. nih.gov In addition to catalysts and solvents, energy sources can be optimized. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrimidine-quinolone hybrids. mdpi.com This technique often allows for shorter reaction times compared to conventional heating methods. mdpi.com

The table below illustrates the effect of different catalysts on the yield of a model reaction for synthesizing pyrimido[4,5-b]quinoline derivatives, highlighting the importance of catalyst selection. nih.gov

Table 1: Effect of Catalyst on the Synthesis of a Pyrimido[4,5-b]quinoline Derivative Data derived from a model reaction of 4-(4-chlorobenzyloxy)benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil.

CatalystYield (%)
DABCO94%
Et3N70%
Piperidine82%
No Catalyst25%

This systematic approach to optimizing variables is essential for developing a robust and efficient synthesis for this compound.

Application of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for minimizing the environmental footprint of chemical production. rasayanjournal.co.inpowertechjournal.com For the synthesis of pyrimidine derivatives, this involves adopting alternative energy sources, utilizing safer solvents, employing efficient catalytic systems, and designing reactions with high atom economy. rasayanjournal.co.inbenthamdirect.comnih.gov

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green alternatives seek to mitigate these issues through several innovative approaches:

Alternative Energy Sources : Microwave irradiation and ultrasound have been successfully used to synthesize pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com These methods can lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. powertechjournal.com For example, the condensation of chalcones with urea to produce pyrimidines has been efficiently carried out using microwave heating. powertechjournal.com

Multi-Component Reactions (MCRs) : MCRs enhance synthetic efficiency and atom economy by combining three or more reactants in a single step to form a final product, thus avoiding the need to isolate intermediates. rasayanjournal.co.in This reduces waste, saves time, and minimizes solvent and energy usage. The one-pot synthesis of pyrimido[4,5-b]quinolines is an excellent example of this principle in action. nih.gov

Green Catalysis : The use of reusable, non-toxic catalysts is preferred. benthamdirect.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. powertechjournal.com Organocatalysts, such as DABCO, also represent a greener alternative to metal-based or more toxic catalysts. nih.gov

The following table provides a conceptual comparison between traditional and green approaches for pyrimidine synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

FeatureTraditional ApproachGreen Approach
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Ultrasonication rasayanjournal.co.inpowertechjournal.com
Solvents Volatile organic compounds (VOCs)Solvent-free conditions, Ionic Liquids, Water rasayanjournal.co.in
Reaction Type Multi-step synthesis with isolation of intermediatesOne-pot, Multi-component reactions (MCRs) nih.govrasayanjournal.co.in
Catalysts Stoichiometric, often toxic reagentsReusable heterogeneous catalysts, Organocatalysts nih.govpowertechjournal.com
Waste Generation Higher E-factor (more waste)Lower E-factor, high atom economy powertechjournal.com

By applying these principles, the synthesis of this compound and its analogues can be designed to be more sustainable and environmentally responsible.

Scalability Considerations for Synthetic Procedures

Translating a synthetic route from a laboratory setting (milligrams to grams) to an industrial scale (kilograms to tons) presents a unique set of challenges. A procedure that is effective on a small scale may not be practical, safe, or economically viable for large-scale production. Therefore, scalability must be a key consideration from the early stages of route development.

For a complex molecule like this compound, several factors must be carefully evaluated:

Process Safety and Heat Management : Reactions that are easily controlled in laboratory glassware can pose significant thermal hazards in large reactors. The heat generated by exothermic reactions must be efficiently managed to prevent runaway reactions. A thorough thermal hazard assessment is essential before any scale-up is attempted.

Mass Transfer and Mixing : Achieving efficient mixing in large-volume reactors is more challenging than in a small flask. Inadequate mixing can lead to localized "hot spots," the formation of impurities, and lower yields. The choice of reactor and agitator design is critical.

Work-up and Purification : Purification techniques common in the lab, such as column chromatography, are generally not feasible for large-scale production due to high solvent consumption and cost. Scalable purification methods rely on techniques like crystallization, distillation, and liquid-liquid extraction. The synthetic route should be designed to yield a crude product that is amenable to these methods.

Economic Viability : The cost of all raw materials, solvents, reagents, catalysts, energy, and waste disposal must be factored into the process. Expensive reagents or complex procedures that are acceptable for small-scale research may render a process economically unfeasible on an industrial scale.

Developing a practical and scalable synthesis for this compound would require a dedicated process chemistry effort focused on creating a robust, safe, and cost-effective manufacturing route.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For 4-Chloro-6-(quinolin-5-yl)pyrimidine, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify all the distinct proton environments in the molecule. The spectrum would be expected to show a series of signals corresponding to the protons on the pyrimidine (B1678525) and quinoline (B57606) rings. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J, in Hz) would reveal which protons are adjacent to one another, allowing for the assembly of the molecular fragments.

¹³C NMR: This would reveal the number of unique carbon atoms. The chemical shifts of the carbon signals would help distinguish between the carbons of the electron-deficient pyrimidine ring and those of the quinoline system. The carbon attached to the chlorine atom would show a characteristic shift.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity between the pyrimidine and quinoline rings at position 6 of the pyrimidine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) Spectroscopy: An IR spectrum would provide information about the functional groups present. Key absorption bands would be expected for C=N and C=C stretching vibrations within the aromatic pyrimidine and quinoline rings. The C-Cl stretching vibration would also be identifiable, typically in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule. The conjugated π-system of this compound would be expected to absorb UV light, resulting in characteristic λmax values. This data provides insight into the extent of conjugation and the electronic nature of the chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation analysis.

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing for the unambiguous determination of its molecular formula (C₁₃H₈ClN₃). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. Analysis of the resulting fragment ions would help to confirm the structure, for example, by showing the loss of a chlorine atom or fragmentation of the quinoline or pyrimidine rings.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique would provide a three-dimensional model of the molecule in the solid state, yielding precise bond lengths, bond angles, and information about the planarity of the ring systems. It would also reveal how the molecules pack together in the crystal lattice.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for the purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. A validated HPLC method, likely using a reversed-phase column (e.g., C18), would be developed to separate the target compound from any starting materials, by-products, or impurities. The purity would be determined by the relative area of the product peak in the chromatogram.

Column Chromatography: This technique is typically used for the purification of the compound on a larger scale after its synthesis. Silica gel would likely be the stationary phase, with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) used as the mobile phase to isolate the desired product.

While detailed experimental data for this compound is not currently available in the searched literature, the application of these standard analytical techniques would be necessary for its full and unambiguous structural characterization.

Computational and Theoretical Investigations of 4 Chloro 6 Quinolin 5 Yl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on 4-Chloro-6-(quinolin-5-yl)pyrimidine would involve the B3LYP functional with a 6-311++G(d,p) basis set to ensure reliable results.

Electronic Structure and Molecular Geometry Optimization

Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative and not based on published experimental data.)

Parameter Predicted Value
C4-Cl Bond Length ~1.75 Å
C6-C(quinoline) Bond Length ~1.49 Å

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential, indicating an abundance of electrons and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron deficiency and favorability for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) and quinoline (B57606) rings, and the chlorine atom, making these areas potential sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability arising from these interactions. In this compound, NBO analysis would reveal the nature of the C-Cl bond, the extent of electron delocalization within the aromatic rings, and any stabilizing interactions between the pyrimidine and quinoline moieties.

Conformational Analysis and Potential Energy Surface Mapping

Due to the single bond connecting the pyrimidine and quinoline rings, this compound can exist in different spatial orientations or conformations. Conformational analysis involves systematically rotating this bond and calculating the energy of each resulting structure. The results are plotted on a potential energy surface (PES) map, which identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics (MD) Simulations for Structural Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal the flexibility of the molecular structure, how it interacts with solvent molecules, and its conformational changes in a more realistic environment. For this compound, an MD simulation in a solvent like water would show how the molecule folds and flexes, and how water molecules interact with its polar regions.

In Silico Prediction of Molecular Interactions (e.g., Molecular Docking)

Binding Mode Prediction with Biological Macromolecules

The prediction of the binding mode of this compound within the active site of a biological macromolecule, typically a protein, is a key outcome of molecular docking studies. This prediction elucidates the specific orientation and conformation of the compound that results in the most stable complex.

The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine and quinoline rings of the compound can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline and pyrimidine ring systems can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-Pi Stacking: The planar aromatic rings are capable of forming pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the pyrimidine ring can potentially form halogen bonds, which are increasingly recognized for their role in molecular recognition.

These predicted interactions provide a rational basis for the compound's potential biological activity. For instance, docking studies on similar quinoline-pyrimidine hybrids have successfully predicted their binding modes within the active sites of various enzymes, guiding the optimization of lead compounds. nih.govresearchgate.net

Interaction TypePotential Interacting Moiety on CompoundHypothetical Interacting Amino Acid Residue
Hydrogen BondPyrimidine NitrogenSerine, Threonine, Asparagine
Hydrophobic InteractionQuinoline RingLeucine, Isoleucine, Valine
Pi-Pi StackingQuinoline/Pyrimidine RingsPhenylalanine, Tyrosine, Tryptophan
Halogen BondChlorine AtomBackbone Carbonyl Oxygen

Interaction Energy Calculations

A critical component of molecular docking is the use of a scoring function to estimate the binding affinity between the ligand and the protein. This is often expressed as a docking score or an estimated free energy of binding (ΔG), typically in units of kcal/mol. Lower (more negative) values indicate a more stable complex and, theoretically, a higher binding affinity. nih.gov

These energy calculations allow for the comparison of the binding potential of this compound against other compounds, such as known inhibitors or a library of virtual molecules. nih.gov The scoring functions consider various energetic components, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. While these scores are estimations, they are invaluable for prioritizing compounds for synthesis and biological testing. nih.gov

CompoundTarget Protein (Example)Predicted Binding Energy (kcal/mol)
Known Inhibitor (e.g., Rilpivirine)HIV Reverse Transcriptase-10.5 to -11.0
This compoundHIV Reverse Transcriptase-9.0 to -10.0 (Hypothetical)
Derivative Compound AHIV Reverse Transcriptase-8.5 to -9.5 (Hypothetical)
Derivative Compound BHIV Reverse Transcriptase-9.5 to -10.5 (Hypothetical)

Development of Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlibretexts.org This method is predicated on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. bg.ac.rsnih.gov To build a QSAR model, the structure of each molecule, including this compound, is represented by a set of numerical values known as molecular descriptors.

These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area, dipole moment). bg.ac.rs

Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity, and polarizability. Lipophilicity is a particularly important parameter as it influences a drug's ability to cross biological membranes. bg.ac.rsyoutube.com

Once calculated for a series of related compounds with known biological activities, these descriptors are used as independent variables in statistical methods, such as Partial Least Squares (PLS), to build a model that can predict the activity of new, untested compounds. bg.ac.rs The selection of relevant descriptors is crucial for developing a robust and predictive QSAR model.

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Constitutional (1D)Molecular WeightSize of the molecule
Topological (2D)Balaban J indexBranching and shape of the molecule
Geometrical (3D)Molecular Surface Area3D size and shape
Electronic (Physicochemical)Dipole MomentPolarity and charge distribution
Hydrophobic (Physicochemical)LogP (Octanol-Water Partition Coefficient)Lipophilicity/Hydrophobicity

Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Quinolin 5 Yl Pyrimidine

Nucleophilic Aromatic Substitution at the C4-Chlorine Position

The most prominent feature of 4-chloro-6-(quinolin-5-yl)pyrimidine's reactivity is the susceptibility of the C4-chlorine atom to nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring's nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions. This electronic deficit makes the C4 carbon highly electrophilic and facilitates the attack by nucleophiles. The substitution at the C4 position is generally favored over the C2 position in pyrimidine systems. stackexchange.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing substituent, in this case the quinoline (B57606) moiety and the ring nitrogens, stabilizes this intermediate, thereby driving the reaction forward. libretexts.org

The C4-chloro group readily undergoes displacement by a wide array of nitrogen-based nucleophiles. Reactions with primary and secondary amines, both aliphatic and aromatic, are common and typically proceed under mild conditions to yield 4-amino-6-(quinolin-5-yl)pyrimidine derivatives. nih.govresearchgate.net These reactions often employ a weak base to scavenge the HCl byproduct. researchgate.net The regioselectivity for the C4 position is consistently high in such transformations on related 2,4-dichloro or 4,6-dichloro pyrimidine systems. mdpi.com

Hydrazine can also be used as a nucleophile, leading to the formation of 4-hydrazinyl-6-(quinolin-5-yl)pyrimidine, a valuable intermediate for the synthesis of further heterocyclic systems. mdpi.com Additionally, sodium azide (B81097) can displace the chloride to introduce an azido (B1232118) group, which can then be used in cycloaddition reactions or reduced to an amino group. mdpi.comresearchgate.net

Table 1: Representative Reactions with Nitrogen Nucleophiles on Chloro-Pyrimidine Scaffolds

NucleophileReagent ExampleProduct Type
Primary AmineAniline4-Anilino-pyrimidine
Secondary AmineDimethylamine4-(Dimethylamino)-pyrimidine
HydrazineHydrazine Hydrate4-Hydrazinyl-pyrimidine
AzideSodium Azide4-Azido-pyrimidine

Oxygen-based nucleophiles, such as alkoxides (from alcohols) and phenoxides (from phenols), react with this compound to form the corresponding ethers. rsc.org These reactions are typically carried out in the presence of a base like sodium hydride or sodium hydroxide (B78521) to deprotonate the alcohol or phenol, generating the more potent nucleophilic species.

Similarly, sulfur nucleophiles, including thiols and thiophenols, are effective for displacing the C4-chlorine. acs.org These reactions, often conducted with a base, lead to the formation of 4-thioether derivatives. mdpi.comrsc.org The use of thiourea (B124793) can also be employed to introduce a sulfanyl (B85325) group. mdpi.com

Table 2: Representative Reactions with Oxygen and Sulfur Nucleophiles

Nucleophile TypeReagent ExampleProduct Type
OxygenSodium Methoxide4-Methoxy-pyrimidine
OxygenSodium Phenoxide4-Phenoxy-pyrimidine
SulfurEthanethiol4-(Ethylthio)-pyrimidine
SulfurThiophenol4-(Phenylthio)-pyrimidine

Transformations Involving the Quinoline Moiety

While the pyrimidine ring is the primary site for nucleophilic substitution, the quinoline moiety also offers opportunities for functionalization. Electrophilic aromatic substitution on the quinoline ring is a possible pathway, although the conditions must be carefully selected to avoid reaction with the more reactive pyrimidine ring. C–H functionalization, often catalyzed by transition metals, has emerged as a powerful tool for modifying specific positions on quinoline rings without pre-functionalization. nih.gov These methods can introduce aryl, alkyl, or other groups at various positions (C3–C8) of the quinoline system, depending on the directing group and catalyst used. nih.gov

Cycloaddition Reactions and Ring Transformations

The electron-deficient pyrimidine ring of this compound can participate as a diene component in inverse-electron-demand Diels-Alder reactions. mdpi.com In this type of [4+2] cycloaddition, the diazine system reacts with an electron-rich dienophile, such as an enamine or an alkyne, leading to the formation of a new fused ring system, often with subsequent elimination of a small molecule like N₂ or HCN. mdpi.com

The quinoline ring can also be involved in cycloaddition processes. For example, 1,3-dipolar cycloadditions with dipoles like azomethine ylides or nitrile oxides can occur across one of the double bonds of the quinoline ring, leading to the formation of complex polycyclic structures. nih.govresearchgate.net Ring transformation reactions, where the pyrimidine ring is opened and reclosed with a binucleophile, can also be envisioned to construct novel fused heterocyclic systems. researchgate.net

Metal-Catalyzed Functionalization of the Pyrimidine and Quinoline Rings

Transition metal-catalyzed cross-coupling reactions are highly effective for functionalizing the this compound scaffold. The C4-Cl bond serves as an excellent handle for reactions such as:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl substituents at the C4 position.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new C-C bond and introduce a vinyl group.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install an alkynyl group at C4. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines, offering an alternative to the direct SNAr reaction.

In addition to cross-coupling at the C-Cl bond, transition-metal-catalyzed C-H activation can be used to functionalize the C-H bonds on both the pyrimidine and quinoline rings, providing access to derivatives that are not achievable through classical methods. researchgate.net Rhodium, ruthenium, and palladium catalysts are commonly employed for site-selective C-H arylation, alkenylation, or alkylation. nih.govresearchgate.net

Table 3: Common Metal-Catalyzed Reactions for Functionalization

Reaction NameCatalyst System (Typical)Bond FormedReactant Partner
Suzuki CouplingPd(0) / Pd(II)C-CBoronic Acid
Heck CouplingPd(0) / Pd(II)C-CAlkene
Sonogashira CouplingPd(0) / Cu(I)C-CAlkyne
Buchwald-HartwigPd(0) / Pd(II)C-NAmine
C-H ActivationPd, Rh, RuC-C, C-XArene, Alkene, etc.

Synthesis of Diverse Libraries of 4-Substituted-6-(quinolin-5-yl)pyrimidine Derivatives

The robust and versatile reactivity of this compound makes it an ideal starting material for the synthesis of large libraries of chemical compounds. nih.gov By systematically varying the nucleophile in the SNAr reaction at the C4 position, a diverse array of amines, ethers, thioethers, and other analogues can be readily prepared. nih.gov This approach allows for the exploration of structure-activity relationships in drug discovery programs. nih.gov For example, a library can be generated by reacting the parent compound with a collection of different anilines, benzylamines, or heterocyclic amines. mdpi.com Further diversification can be achieved by employing metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C4 position. This combinatorial approach enables the rapid generation of novel molecules built upon the 6-(quinolin-5-yl)pyrimidine core.

Mechanistic Insights into the Chemical Transformations of this compound Remain Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific mechanistic studies detailing the chemical transformations of this compound. While the fields of medicinal and synthetic chemistry often explore the reactivity of related heterocyclic compounds, such as substituted chloropyrimidines and quinolines, dedicated research into the reaction mechanisms, transition states, and kinetic profiles of this particular molecule has not been published.

The general reactivity of 4-chloropyrimidines is well-established, typically involving nucleophilic aromatic substitution (SNAr). In this type of reaction, the electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the chlorine-bearing carbon towards attack by a nucleophile. The reaction generally proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.

Similarly, the quinoline moiety can influence the electronic properties of the pyrimidine ring, potentially affecting the rate and regioselectivity of substitution reactions. However, without specific experimental or computational studies on this compound, any discussion of its reaction mechanisms would be purely speculative and based on analogies to similar, but distinct, chemical structures.

Detailed research findings, including data on reaction kinetics, the isolation or spectroscopic observation of intermediates, and computational modeling of reaction pathways for this compound, are not available in the current body of scientific literature. Consequently, a data-driven analysis of its mechanistic transformations cannot be provided at this time. Further investigation would be required to elucidate the specific mechanistic details governing the chemical behavior of this compound.

Molecular and Biochemical Mechanistic Studies in Vitro Focus

Identification of Molecular Targets through Biochemical Assays (in vitro)

Biochemical assays are fundamental in identifying the molecular targets of bioactive compounds. For quinoline-pyrimidine hybrids, a key identified target is P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells. nih.govnih.gov In vitro studies have shown that certain quinolin-2-one-pyrimidine hybrids can inhibit the efflux activity of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov

Another identified molecular target for quinoline-based compounds is the enzyme α-glucosidase, which is involved in carbohydrate metabolism. nih.gov Specific derivatives have been shown to inhibit this enzyme's activity in biochemical assays. nih.gov For antimicrobial applications, some quinolinyl pyrimidines have been found to target Type II NADH-Dehydrogenase (NDH-2).

While direct biochemical assays identifying the specific molecular targets of 4-Chloro-6-(quinolin-5-yl)pyrimidine are not extensively reported, the existing data on its analogs suggest that its molecular interactions could involve proteins such as P-gp or various enzymes, warranting further investigation.

Enzyme Inhibition Kinetics and Mechanistic Insights (in vitro)

Enzyme inhibition studies provide valuable insights into the mode of action of a compound. For quinoline-based α-glucosidase inhibitors, kinetic studies have revealed a non-competitive inhibition mechanism. nih.gov This indicates that the inhibitor binds to an allosteric site on the enzyme, a location different from the active site where the substrate binds. nih.gov This binding alters the enzyme's conformation, leading to reduced catalytic efficiency. nih.gov

The inhibition constant (Ki) is a measure of the inhibitor's potency. For a particularly active quinoline-based α-glucosidase inhibitor, a Ki value of 38.2 μM was determined. nih.gov This demonstrates a significant inhibitory effect on the enzyme. nih.gov The table below summarizes the inhibitory activity of some quinoline (B57606) derivatives against α-glucosidase. nih.gov

CompoundIC50 (µM)Inhibition TypeKi (µM)
8b 79.9 ± 1.2--
8h 38.2 ± 0.3Non-competitive38.2
8n 55.6 ± 0.8--
8o 64.2 ± 0.5--
Acarbose (Standard) 750.0 ± 2.0--

This data is for quinoline-based α-glucosidase inhibitors and not specifically for this compound.

Receptor Binding Assays and Mode of Interaction at the Molecular Level

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. For pyrimidine (B1678525) derivatives, studies have focused on their interaction with adenosine (B11128) receptors, particularly the A1 and A2A subtypes. acs.org The design of these compounds often aims to enhance binding affinity by promoting interactions such as hydrogen bonding with key residues like Asn6.55 in the receptor's binding pocket. acs.org

The binding mode of quinolinone-pyrimidine hybrids to P-glycoprotein has been investigated, revealing interactions with key residues within the transmembrane helices (TMHs) 4–7 and 12 are important for inhibitory activity. nih.gov

Analysis of Protein-Ligand Interactions using Biophysical Techniques and Computational Modeling

A variety of biophysical techniques are employed to characterize the interaction between a ligand and its protein target. Multi-spectroscopic and biophysical model analyses have been used to study the interaction of cloxyquin (5-chloro-8-hydroxyquinoline), a related quinoline derivative, with bovine serum albumin (BSA). nih.govnih.gov These studies suggested a static interaction mechanism, leading to the formation of a ground-state complex. nih.govnih.gov

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides detailed insights into the binding mode and interactions at the atomic level. nih.gov For quinolinone-pyrimidine hybrids interacting with P-gp, MD and hybrid QM/MM simulations have revealed binding patterns similar to known inhibitors like doxorubicin (B1662922) and tariquidar. nih.gov These computational studies highlight the importance of hydrophobic interactions and hydrogen bonding in stabilizing the ligand-protein complex. nih.govnih.gov For instance, the quinoline scaffold of cloxyquin has been shown to engage in hydrophobic interactions with residues such as Phe550, Leu531, and Leu574 of BSA. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Target Level

In the context of α-glucosidase inhibition by quinoline derivatives, it has been observed that compounds with electron-withdrawing groups are generally more potent than those with electron-donating groups. nih.gov The position of these substituents, particularly at the ortho and para positions of an attached aryl ring, also significantly influences activity. nih.gov

The table below summarizes some SAR findings for related quinoline and pyrimidine compounds.

Compound ClassKey Structural Features for ActivityMolecular Target
Quinolinone-pyrimidine hybrids Number of methoxy (B1213986) groups, optimal molecular length, flexible methylene (B1212753) linker. nih.govP-glycoprotein nih.gov
Quinoline-based inhibitors Electron-withdrawing groups on aryl moiety, ortho/para substitution. nih.govα-glucosidase nih.gov
4-Aminoquinolines 7-chloro group, nature of the amino side chain. acs.orgHematin acs.org
2-Amino-4,6-diarylpyrimidines Cyano group at position 5, substitutions at R2, R4, and R6 positions. acs.orgAdenosine receptors acs.org

Cellular Mechanism of Action Studies (in vitro cell line assays)

In vitro cell line assays are used to investigate the cellular effects of a compound, providing insights into its mechanism of action without clinical implications. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that at higher concentrations, these compounds can induce an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis. mdpi.com

Furthermore, many quinoline and pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. mdpi.comnih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. nih.gov The mitochondrial intrinsic pathway is a common route for apoptosis induction, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm) and the activation of caspases, such as caspase-3. nih.gov Studies on related compounds have demonstrated these apoptotic effects in various cancer cell lines. mdpi.comnih.gov

Exploration of Advanced Applications and Future Research Directions

Potential Applications in Material Science (e.g., Optoelectronics, Polymers)

The inherent electronic properties of the quinoline (B57606) and pyrimidine (B1678525) ring systems suggest that 4-Chloro-6-(quinolin-5-yl)pyrimidine could be a valuable building block in material science. Quinoline derivatives are known for their applications in optoelectronics due to their electron-accepting nature and potential for π-π stacking. vulcanchem.com Similarly, pyrimidine-based compounds have been investigated for their optoelectronic properties, including their use as emitters in organic light-emitting diodes (OLEDs). nih.gov

The fusion of these two moieties in this compound could lead to materials with unique photophysical characteristics. The extensive delocalization of electrons across the bicyclic quinoline and the diazine pyrimidine ring can be fine-tuned by introducing different substituents. mdpi.com This modulation of the electronic structure could allow for the development of novel materials for optoelectronic devices. For instance, derivatives of this compound could be explored as components of thermally activated delayed fluorescence (TADF) emitters, which have shown promise in enhancing the efficiency of OLEDs. nih.gov

Furthermore, the reactive chloro group at the 4-position of the pyrimidine ring serves as a handle for polymerization reactions. This could enable the incorporation of the this compound unit into polymer backbones, leading to the creation of functional polymers with tailored optical and electronic properties. The synthesis of coordination polymers using related pyrimidine thiols has been demonstrated, suggesting a pathway for creating novel polymeric materials with catalytic or other functional properties. nih.gov

Below is a table summarizing the potential material science applications and the key structural features of this compound that make them suitable for these roles.

Potential ApplicationRelevant Structural FeaturesPotential Properties
Optoelectronics (OLEDs) Quinoline and pyrimidine rings, extended π-conjugationTunable emission characteristics, high quantum yield
Functional Polymers Reactive chloro group for polymerizationEnhanced thermal stability, specific optical and electronic properties
Coordination Polymers Nitrogen atoms in quinoline and pyrimidine rings for metal coordinationCatalytic activity, porous structures for gas storage or separation

Role as Ligands in Catalysis

The nitrogen atoms present in both the quinoline and pyrimidine rings of this compound make it an excellent candidate for use as a ligand in catalysis. Quinoline-based ligands have been effectively used to stabilize metal centers in various catalytic processes. researchgate.net The bidentate or potentially polydentate nature of this molecule could allow for the formation of stable metal complexes with a range of transition metals.

These metal complexes could find applications in various catalytic transformations. For example, palladium complexes of quinoline-based ligands have been utilized in cross-coupling reactions. rsc.org Ruthenium complexes supported by bidentate P^N ligands have been shown to catalyze the synthesis of quinolines and pyrimidines through acceptorless dehydrogenative coupling, highlighting the catalytic potential of metal complexes involving these heterocyclic systems. acs.org The electronic properties of the this compound ligand can be tuned by modifying the substituents on either the quinoline or pyrimidine ring, which in turn could influence the catalytic activity and selectivity of the corresponding metal complex.

The table below outlines potential catalytic applications for metal complexes of this compound.

Catalytic ApplicationMetal CenterPotential Advantages
Cross-Coupling Reactions Palladium, NickelHigh stability of the catalyst, good yields and selectivity
Hydrogenation Reactions Ruthenium, IridiumCatalysis under mild conditions
C-H Activation Rhodium, PalladiumDirect functionalization of organic molecules

Development of Novel Synthetic Strategies for Highly Complex Analogues

The this compound scaffold provides a platform for the synthesis of more complex and functionally diverse molecules. The reactive chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. mdpi.com This reactivity enables the creation of a library of derivatives with diverse chemical properties.

Future research could focus on developing novel synthetic strategies to access highly complex analogues. This could involve multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com For instance, ultrasound-assisted multicomponent reactions have been successfully employed for the synthesis of quinoline-imidazolium hybrids, offering higher yields and shorter reaction times compared to conventional methods. nih.gov Additionally, microwave-assisted nucleophilic substitution reactions could enhance the efficiency of derivatization at the chloro position. vulcanchem.com

Furthermore, the development of metal-free synthetic routes would be an environmentally friendly approach to synthesizing these complex analogues. The functionalization of the quinoline ring itself also presents an avenue for creating structural diversity. researchgate.net

Synthetic StrategyKey FeaturesPotential Outcomes
Nucleophilic Aromatic Substitution Reactive chloro groupIntroduction of various functional groups (amines, ethers, etc.)
Multi-component Reactions One-pot synthesisRapid generation of a diverse library of complex molecules
Microwave-assisted Synthesis Shorter reaction times, higher yieldsEfficient synthesis of analogues
Metal-free Synthesis Environmentally benignSustainable production of complex derivatives

Integration of Advanced Computational Chemistry for Predictive Design

Advanced computational chemistry techniques can play a pivotal role in accelerating the design and development of novel this compound analogues with desired properties. Molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions of these molecules with biological targets or their potential performance in materials science applications. nih.govresearchgate.net

For instance, in the context of drug discovery, molecular docking can be used to predict the binding modes of different analogues to a specific protein target. nih.gov This information can guide the synthesis of more potent and selective inhibitors. QSAR models can be developed to correlate the structural features of a series of compounds with their observed biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules. mdpi.com

In material science, computational methods can be employed to predict the optoelectronic properties of new derivatives, such as their absorption and emission spectra. mdpi.com This predictive capability can help in prioritizing synthetic targets for materials with specific desired characteristics, thereby saving time and resources.

Computational MethodApplicationPredicted Properties
Molecular Docking Drug discoveryBinding affinity and mode to a biological target
QSAR Drug discovery, Material scienceBiological activity, physical or chemical properties
Density Functional Theory (DFT) Material scienceElectronic structure, optical properties
Molecular Dynamics (MD) Simulations Drug discoveryStability of ligand-protein complexes

Interdisciplinary Approaches in Chemical Biology and Drug Discovery Lead Optimization (excluding clinical aspects)

The structural motif of quinolinyl-pyrimidines has shown significant promise in drug discovery, particularly in the development of antimicrobial agents. nih.gov The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drugs. nih.govnih.gov The combination of this with a pyrimidine ring, another important heterocycle in medicinal chemistry, creates a hybrid structure with potential for novel biological activities. nih.gov

Interdisciplinary approaches that combine synthetic chemistry, chemical biology, and computational science are crucial for the lead optimization of this compound derivatives. Lead optimization is a critical phase in drug discovery that focuses on enhancing the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. danaher.combiobide.com

Chemical probes based on the this compound scaffold could be developed to study biological processes. These probes could be designed to interact with specific cellular targets, allowing for the elucidation of their function. Structure-activity relationship (SAR) studies are essential to understand how modifications to the chemical structure affect the biological activity. nih.govacs.org For example, SAR studies on related compounds have shown that the nature and position of substituents on the quinoline and pyrimidine rings can significantly influence their antiplasmodial activity. nih.gov

The preclinical development of optimized lead compounds would involve in vitro and in vivo assays to evaluate their efficacy and safety profiles. creative-biostructure.com This stage is crucial for identifying promising candidates for further development.

Research AreaFocusKey Methodologies
Chemical Probe Development Elucidation of biological pathwaysSynthesis of tagged or fluorescent derivatives
Structure-Activity Relationship (SAR) Studies Understanding the relationship between chemical structure and biological activitySynthesis of a library of analogues and biological testing
Lead Optimization Improving potency, selectivity, and ADME propertiesIterative cycles of design, synthesis, and testing
Preclinical Evaluation Assessing efficacy and safety in non-human modelsIn vitro and in vivo biological assays

Q & A

Q. What are common synthetic routes for 4-Chloro-6-(quinolin-5-yl)pyrimidine?

The compound is typically synthesized via chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions, followed by coupling reactions with quinoline derivatives. For example, chlorination of 6-methyl-2-phenylpyridinecarbonitrile with POCl₃ yields chloro-substituted intermediates, which are then reacted with quinolin-5-ylboronic acids via Suzuki-Miyaura cross-coupling to introduce the quinoline moiety . Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., quinoline protons appear downfield at δ 8.5–9.0 ppm) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion ([M+H]⁺) verification .
  • FT-IR : To identify functional groups like C-Cl (∼750 cm⁻¹) and pyrimidine ring vibrations (∼1600 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloro group. Short-term storage (1–2 weeks) at -4°C is acceptable for active projects .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

Yields depend on:

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling, achieving >80% efficiency .
  • Solvent effects : DMF or toluene at 80–100°C enhances solubility of aromatic intermediates.
  • Protecting groups : Temporarily protect reactive sites (e.g., amino groups) with Boc or Fmoc to avoid side reactions .

Q. What strategies resolve overlapping NMR peaks in structural elucidation?

Apply 2D NMR techniques :

  • HSQC/HMBC : Correlate ¹H-¹³C couplings to assign quaternary carbons and confirm quinoline-pyrimidine connectivity .
  • NOESY : Identify spatial proximity between chloro and quinoline substituents .

Q. How to design kinase inhibition assays for this compound?

Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., Src/Abl). Prepare dose-response curves (1 nM–10 µM) in triplicate, and calculate IC₅₀ values using nonlinear regression. Include staurosporine as a positive control .

Q. How to analyze contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from:

  • Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) due to differential kinase expression .
  • Assay conditions : Vary ATP concentrations (1–10 mM) to assess competitive inhibition .
  • Metabolic stability : Evaluate compound degradation in cell lysates via LC-MS .

Q. What methods study photodegradation pathways of this compound?

Expose solutions to UV light (254 nm) and analyze degradation products using LC-HRMS . Identify intermediates (e.g., hydroxylated derivatives) and propose mechanisms via density functional theory (DFT) calculations. Monitor chlorine loss via ion chromatography .

Methodological Considerations

Q. How to assess purity and batch-to-batch consistency?

Combine HPLC-DAD (diode array detection) at 254 nm with charged aerosol detection (CAD) for non-UV-active impurities. Use C18 columns (3.5 µm particle size) and acetonitrile/water gradients .

Q. What safety protocols are critical during synthesis?

  • Use gloveboxes for handling POCl₃ or other toxic reagents.
  • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Monitor air quality for volatile byproducts (e.g., chlorinated hydrocarbons) using FT-IR gas analyzers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.